Product packaging for Fmoc-D-Lys(Ns)-OH(Cat. No.:CAS No. 2250437-39-7)

Fmoc-D-Lys(Ns)-OH

Cat. No.: B2632967
CAS No.: 2250437-39-7
M. Wt: 553.59
InChI Key: PRVUNKPLPKHEPV-HSZRJFAPSA-N
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Description

Contextualization within Protected Amino Acid Chemistry

The synthesis of peptides with a defined sequence requires the temporary blocking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups. Fmoc-D-Lys(Ns)-OH is a prime example of a protected amino acid, where the alpha-amino group and the side-chain amino group are masked, allowing for controlled, stepwise addition to a growing peptide chain. The choice of protecting groups is paramount, as their stability and selective removal dictate the success of the synthetic strategy.

Significance of D-Amino Acid Incorporations in Research

While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has significant implications for research. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic enzymes, which are specific for L-amino acids. ptfarm.plwikipedia.org This increased resistance to degradation can lead to a longer half-life in biological systems. nih.gov Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can be crucial for mimicking or inhibiting biological interactions. ptfarm.plnih.gov This makes D-amino acid-containing peptides, known as peptidomimetics, valuable tools for drug discovery and for studying protein-protein interactions. nih.govwjarr.com

Role of Orthogonal Protecting Groups in Complex Chemical Synthesis

The synthesis of modified or complex peptides, such as branched or cyclic peptides, often requires an orthogonal protection strategy. organic-chemistry.org This means that multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. organic-chemistry.orgresearchgate.net This allows for the selective deprotection and modification of different parts of the peptide molecule.

The Fmoc group is a base-labile protecting group widely used for the Nα-amino function in solid-phase peptide synthesis (SPPS). chempep.comtotal-synthesis.com Its key advantage is its stability under acidic conditions, which allows for the use of acid-labile protecting groups on the amino acid side chains. chempep.comtotal-synthesis.com The Fmoc group is typically removed by treatment with a secondary amine, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comacs.org This cleavage occurs via a β-elimination mechanism. chempep.com

Table 1: Characteristics of the Fmoc Protecting Group

PropertyDescription
Chemical Name 9-Fluorenylmethyloxycarbonyl
Cleavage Condition Base-labile (e.g., 20% piperidine in DMF)
Mechanism of Cleavage β-elimination
Stability Stable to acidic conditions
Primary Use Nα-amino group protection in peptide synthesis

This table summarizes the key features of the Fmoc protecting group.

The 2-nitrobenzenesulfonyl (Ns) group is a protecting group for amines that is stable under the basic conditions used to remove Fmoc and the acidic conditions used for final peptide cleavage from the resin. tcichemicals.comresearchgate.net The Ns group is an electron-withdrawing group, which facilitates its removal under mild nucleophilic conditions, typically using a thiol reagent like thiophenol in the presence of a base. tcichemicals.comnih.govrsc.org This orthogonality to the Fmoc group allows for the selective deprotection of the lysine (B10760008) side chain while the Nα-Fmoc group and other acid-labile side-chain protecting groups remain intact. iris-biotech.de This is particularly useful for the synthesis of branched peptides or for the specific modification of the lysine side chain. iris-biotech.desigmaaldrich.com

Table 2: Characteristics of the Ns Protecting Group

PropertyDescription
Chemical Name 2-Nitrobenzenesulfonyl
Cleavage Condition Thiolysis (e.g., thiophenol and base)
Mechanism of Cleavage Nucleophilic aromatic substitution
Stability Stable to acidic and basic conditions used in Fmoc-SPPS
Primary Use Orthogonal side-chain protection of amines

This table outlines the principal characteristics of the Ns protecting group.

Historical Development and Evolution of this compound Usage

The development of orthogonal protecting group strategies revolutionized peptide synthesis. The introduction of the Fmoc group provided a milder alternative to the traditional Boc/Bzl strategy. researchgate.net The subsequent exploration of various side-chain protecting groups led to the adoption of the Ns group for its unique cleavage conditions. tcichemicals.comnih.gov The combination of Fmoc for Nα-protection and Ns for the side-chain of lysine in the D-configuration, as seen in this compound, provided chemists with a powerful tool for creating sophisticated peptide structures with enhanced stability and novel functionalities. ptfarm.plwikipedia.orgnih.gov The use of Ns-protected amino acids has been instrumental in the synthesis of N-alkylated peptides and other complex peptidomimetics. rsc.orgcsic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27N3O8S B2632967 Fmoc-D-Lys(Ns)-OH CAS No. 2250437-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVUNKPLPKHEPV-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Involving Fmoc D Lys Ns Oh

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the most common application for Fmoc-protected amino acids, and Fmoc-D-Lys(Ns)-OH is well-suited for standard Fmoc/tBu-based SPPS protocols. issuu.comsigmaaldrich.com Its incorporation into a growing peptide chain follows the standard SPPS cycle of deprotection, washing, coupling, and washing. The Ns group on the lysine (B10760008) side chain remains intact during the repeated piperidine (B6355638) treatments used to remove the Fmoc group from the N-terminus of the peptide chain. nih.gov

Coupling Strategies and Reagent Selection

The formation of a peptide bond between the carboxylic acid of this compound and the free amine of the resin-bound peptide requires an activating agent. The choice of coupling reagent and conditions is critical for ensuring high yield and minimizing side reactions.

The efficiency of coupling this compound is influenced by the chosen activation method. Standard coupling reagents used in Fmoc-SPPS are generally effective. Research involving the related Ns-protected amino acid, Fmoc-Arg(Ns)-OH, has shown it couples well, suggesting similar success for the lysine analogue. nih.gov For challenging sequences, strategies such as repeated or high-temperature couplings (e.g., 37°C) can be employed to drive the reaction to completion. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can enhance coupling rates and suppress side reactions. sigmaaldrich-jp.comsigmaaldrich.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

Reagent/MethodDescriptionAdvantagesConsiderations
HBTU/HATU Aminium-based reagents that form highly reactive HOBt/HOAt esters in situ.Fast, efficient, and widely used in automated synthesizers. sigmaaldrich.comsigmaaldrich.comRequires a non-nucleophilic base (e.g., DIPEA), which can increase racemization risk for sensitive residues. sigmaaldrich.comnih.gov
DIC/Oxyma A carbodiimide (B86325) (Diisopropylcarbodiimide) used with an additive (Oxyma).Low racemization tendency, particularly for sensitive amino acids. nih.govCan be slower than aminium-based methods.
OPfp Esters Pre-activated Pentafluorophenyl esters.Mediate coupling with very low racemization as no added base is required for activation. sigmaaldrich-jp.com Good for slow, difficult couplings. sigmaaldrich-jp.comMay have lower reactivity compared to in situ activation.
BTC Bis-(trichloromethyl)carbonate for in situ generation of Fmoc-amino acid chlorides.Effective for difficult couplings, including sterically hindered or N-alkylated amino acids. researchgate.netRequires careful handling and optimization.

Racemization, the conversion of the D-amino acid into a mixture of D- and L-isomers at the alpha-carbon, is a critical concern during peptide synthesis. nih.gov Activation of the amino acid carboxyl group makes the alpha-proton acidic and susceptible to abstraction by a base, leading to racemization. nih.gov

Strategies to minimize this risk include:

Reagent Selection: Using coupling reagents known for low racemization potential, such as the combination of DIC with an additive like Oxyma, is recommended. nih.gov

Active Esters: The use of pre-formed active esters, like pentafluorophenyl (OPfp) esters, nearly eliminates epimerization during peptide bond formation because no base is added during the coupling step. sigmaaldrich-jp.com

Base Choice: When a base is required, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Collidine is used, but its concentration and exposure time should be minimized. sigmaaldrich.comresearchgate.net

While certain amino acids like histidine and cysteine are particularly prone to racemization, careful control of the coupling conditions can effectively suppress this side reaction for most residues. nih.gov

Resin Linkage and Cleavage Strategies

The choice of solid support (resin) and the linker that attaches the peptide is crucial for a successful synthesis.

Resin Selection: For the synthesis of standard peptide acids, Wang resin is a common choice. peptide.com For peptides requiring very mild cleavage conditions to preserve sensitive protecting groups, 2-chlorotrityl chloride (2-ClTrt) resin is preferred. sigmaaldrich-jp.comrsc.org The bulky nature of the 2-ClTrt linker also helps to inhibit side reactions like diketopiperazine formation at the dipeptide stage and racemization of C-terminal cysteine residues. sigmaaldrich-jp.com

Ns Group Cleavage: The Ns group is orthogonal to the standard acid-labile side-chain protecting groups (e.g., Boc, tBu) used in Fmoc-SPPS. After the peptide chain is fully assembled, the Ns group can be selectively removed while the peptide is still on the resin. This is typically achieved by treating the resin-bound peptide with a solution containing a thiol, such as β-mercaptoethanol (BME) or p-toluenethiol, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridine (B92270) in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov This unmasks the lysine side-chain amine, allowing for on-resin modification, such as branching, cyclization, or attachment of labels.

Final Cleavage: The final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups is accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. sigmaaldrich-jp.comrsc.org

Table 2: Orthogonal Deprotection Strategy

Protecting GroupLinkageCleavage ReagentSelectivity
Fmoc α-Amine20% Piperidine in DMFBase-labile; removed at each step of synthesis. sigmaaldrich.com
Ns (Nosyl) ε-Amine (Lys side chain)β-mercaptoethanol (BME) / DBU in DMF nih.govThiolysis; stable to both acid (TFA) and base (piperidine). nih.gov
Boc, tBu, Trt, etc. Other side chainsTFA-based cocktailAcid-labile; removed during final cleavage from resin. sigmaaldrich-jp.com

Automated Synthesis Parameters and Considerations

This compound can be readily used in automated peptide synthesizers. However, certain considerations may apply. The solubility of the derivative in standard solvents like DMF or N-methyl-2-pyrrolidone (NMP) is generally good, facilitating its use in automated systems. sigmaaldrich.com For potentially difficult couplings, standard synthesizer protocols can be modified to include a "double coupling" cycle, where the coupling step is repeated to ensure the reaction goes to completion. acs.org Real-time monitoring of coupling reactions, for instance by using bromophenol blue, can also be implemented to optimize synthesis parameters. sigmaaldrich-jp.com

Solution-Phase Synthesis Approaches Utilizing this compound

While less common than SPPS, solution-phase synthesis is a viable alternative, particularly for large-scale production of shorter peptides or for syntheses where a solid support is not suitable, such as in the creation of DNA-encoded libraries. issuu.comacs.org

Studies on the solution-phase synthesis of peptide-DNA conjugates have highlighted specific conditions for coupling Ns-protected amino acids. acs.org For example, HATU has been shown to be an effective coupling reagent in aqueous/organic solvent mixtures. acs.org A notable observation in some contexts is that the Ns group may be unintentionally removed under certain conditions following the coupling reaction. acs.org This requires careful optimization and control of the reaction environment to ensure the protecting group remains intact until its intended cleavage step.

Stereochemical Purity Control in Synthetic Pathways

Ensuring the stereochemical integrity of amino acid derivatives is paramount in peptide synthesis, as the presence of even small amounts of the undesired enantiomer can significantly impact the biological activity and structural properties of the final peptide. For this compound, it is crucial to verify that the D-configuration is maintained throughout its synthesis and subsequent use. The primary method for assessing the enantiomeric purity of Fmoc-protected amino acids is chiral High-Performance Liquid Chromatography (HPLC). vulcanchem.comnih.govwiley-vch.de

Commercial suppliers of high-purity Fmoc-amino acids often provide data on the enantiomeric excess (e.e.), which is a measure of the stereochemical purity. For instance, a purity of ≥ 99.7% for the D-enantiomer is achievable and can be verified by chiral HPLC analysis. iris-biotech.dechemimpex.com

The control of stereochemical purity involves the use of specialized chiral stationary phases (CSPs) in HPLC columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the enantioseparation of a wide range of N-Fmoc protected α-amino acids. vulcanchem.com Another class of effective CSPs is based on macrocyclic antibiotics or proteins. nih.gov

A typical analytical method would involve dissolving a sample of this compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase is often a mixture of an organic modifier, such as acetonitrile, and an aqueous buffer containing an acidic additive like trifluoroacetic acid (TFA). vulcanchem.com The separation of the D- and L-enantiomers is achieved due to the differential interactions between the enantiomers and the chiral stationary phase. The elution order of the enantiomers depends on the specific CSP and the mobile phase composition. wiley-vch.de

The separated enantiomers are detected using a UV detector, typically at a wavelength where the Fmoc group exhibits strong absorbance (around 265 nm). vulcanchem.com The enantiomeric purity is then determined by comparing the peak areas of the D- and L-enantiomers in the chromatogram. For high-purity materials, the peak corresponding to the L-enantiomer should be minimal or non-existent.

Table 1: Analytical Methods for Stereochemical Purity of Fmoc-Amino Acids

Analytical TechniqueChiral Stationary Phase (Example)Mobile Phase (Typical)DetectionApplication
Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose-2)Acetonitrile/Water with TFAUV (220-265 nm)Baseline separation of D/L enantiomers. vulcanchem.com
Chiral HPLCQuinine-based ZwitterionicMethanol/Acetonitrile with additivesUVSeparation of Nα-Fmoc proteinogenic amino acids. wiley-vch.de
Chiral HPLCProtein-based (e.g., Ovomucoid)Phosphate buffer with organic modifierUVDirect separation without derivatization. nih.gov

Scale-Up Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production of this compound for research and development purposes introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. nih.govacs.orgacs.org

One of the primary considerations is the availability and cost of the starting materials, namely Fmoc-D-Lysine and 2-nitrobenzenesulfonyl chloride, in larger quantities. The efficiency of the nosylation reaction needs to be optimized to maximize the yield and minimize the formation of byproducts, which can complicate the purification process. rsc.org

Purification is a critical step in the scale-up process. While laboratory-scale purifications often rely on column chromatography, this method can be time-consuming and expensive on a larger scale. acs.org The development of a robust crystallization or precipitation method for the purification of this compound would be highly advantageous. This would not only improve the efficiency of the process but also reduce solvent consumption and waste generation.

The choice of solvents and reagents also becomes more critical at a larger scale. Solvents should be chosen based on their effectiveness, safety, environmental impact, and ease of recovery. Reagents like 2-nitrobenzenesulfonyl chloride and the organic bases used in the reaction need to be handled with appropriate safety precautions, especially when working with larger quantities. nih.gov

Process safety is another key aspect of scale-up. A thorough risk assessment should be conducted to identify potential hazards associated with the reaction, such as exothermic events or the handling of hazardous materials. The process parameters, including reaction temperature, addition rates, and mixing, need to be carefully controlled to ensure a safe and reproducible synthesis.

Finally, the development of analytical methods to monitor the reaction progress and to assess the purity of the final product is crucial for quality control in a scaled-up process. These methods, such as HPLC, should be validated to ensure their accuracy and reliability.

Table 2: Key Considerations for Scale-Up of this compound Synthesis

ConsiderationKey Factors
Reaction Optimization Stoichiometry of reactants, choice of base and solvent, reaction temperature and time.
Purification Strategy Development of scalable crystallization or precipitation methods to replace chromatography.
Solvent and Reagent Selection Cost, safety, environmental impact, and recyclability.
Process Safety Hazard analysis, control of reaction parameters, and appropriate personal protective equipment.
Analytical Control In-process monitoring and final product quality control using validated analytical methods.

Orthogonal Protecting Group Chemistry of the Ns Moiety in Fmoc D Lys Ns Oh

Mechanisms of Ns Deprotection

The cleavage of the Ns group from the ε-amino function of the lysine (B10760008) side chain is typically achieved under mild conditions through nucleophilic attack on the electron-deficient aromatic ring of the nitrobenzenesulfonyl moiety. This process can be initiated by various nucleophiles, with thiols being the most common and effective reagents.

Thiolysis-Mediated Cleavage (e.g., 2-Mercaptoethanol)

The most prevalent method for the deprotection of the Ns group is thiolysis, often employing thiols such as 2-mercaptoethanol (B42355) or thiophenol in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The base, commonly a tertiary amine like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), serves to deprotonate the thiol, generating a more potent thiolate nucleophile.

The thiolate anion then attacks one of the activated carbons of the nitro-substituted aromatic ring of the Ns group, forming a transient, resonance-stabilized intermediate known as a Meisenheimer complex. This complex subsequently collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine. The driving force for this reaction is the formation of a stable thioether byproduct and the liberation of the amino group.

General Mechanism of Thiolysis-Mediated Ns Deprotection:

Thiol Deprotonation: The base removes a proton from the thiol (R-SH) to form the thiolate anion (R-S⁻).

Nucleophilic Attack: The thiolate anion attacks the nitro-activated aromatic ring of the Ns group.

Meisenheimer Complex Formation: A resonance-stabilized Meisenheimer intermediate is formed.

S-N Bond Cleavage: The complex collapses, breaking the sulfur-nitrogen bond and releasing the free amine.

Base-Mediated Cleavage (e.g., DBU)

While DBU is frequently used as a base to facilitate thiolysis, its role in directly mediating the cleavage of the Ns group without a thiol is less common. In the context of Ns deprotection, DBU's primary function is to act as a non-nucleophilic strong base to generate the active thiolate nucleophile from a thiol precursor. This is crucial for achieving efficient deprotection under mild conditions. Reports of DBU-mediated cleavage in the absence of a thiol are scarce and may proceed through a different, less efficient mechanism, or could be context-dependent where other nucleophiles are present in the reaction mixture.

Spontaneous Cleavage Phenomena in Specific Contexts

The Ns group is generally stable under a wide range of conditions used in peptide synthesis. However, instances of instability or "spontaneous" cleavage are rare and typically associated with specific molecular contexts rather than being a general phenomenon. For example, related nitrobenzenesulfonyl compounds, such as o-nosylaziridine (oNsAz), have been observed to undergo spontaneous polymerization when stored neat or in polar solvents like DMSO and DMF. This suggests that under certain conditions of high concentration and in the presence of polar aprotic solvents, the Ns moiety might exhibit unexpected reactivity. However, in the context of a protected lysine side chain within a peptide, such spontaneous cleavage is not a commonly reported side reaction under standard synthesis protocols.

Orthogonality Profile with Common Protecting Groups

A key advantage of the Ns group in peptide synthesis is its orthogonality to other widely used protecting groups. This allows for the selective deprotection and functionalization of the lysine side chain without disturbing the rest of the peptide backbone or other protected side chains.

Compatibility with Fmoc (α-Amino) Deprotection Conditions

The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions, typically being removed by treatment with a secondary amine such as piperidine (B6355638). The Ns group, in contrast, is stable to these conditions. This orthogonality is crucial in Fmoc-based solid-phase peptide synthesis (SPPS), as it allows for the iterative deprotection of the N-terminus for chain elongation without premature cleavage of the Ns group on the lysine side chain.

Table 1: Compatibility of Ns Group with Fmoc Deprotection Conditions
Protecting GroupCleavage ConditionsStability of Ns Group
Fmoc20% Piperidine in DMFStable

Differentiation from Palladium-Labile (e.g., Alloc) Groups

A key distinction in orthogonal protection strategies lies in the cleavage conditions required for different protecting groups. The allyloxycarbonyl (Alloc) group is a well-established protecting group for amines that is removed under palladium-catalyzed conditions. ug.edu.pl This method is orthogonal to the base-labile Fmoc group and the acid-labile tBu group.

The Ns group, however, offers an alternative orthogonal strategy that does not rely on heavy metal catalysis. The deprotection of the Ns group is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a mild base like potassium carbonate or cesium carbonate. chem-station.com This process proceeds through the formation of a Meisenheimer complex. chem-station.com

The distinct advantage of the Ns group over the Alloc group is the avoidance of palladium catalysts, which can sometimes be difficult to completely remove from the final peptide product and may have compatibility issues with certain sulfur-containing amino acids. The cleavage conditions for Ns and Alloc are mutually exclusive, allowing for their simultaneous presence in a synthetic scheme and their independent removal.

Protecting GroupCleavage ConditionsAdvantages of Ns over Alloc
Ns (2-nitrobenzenesulfonyl) Thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃, Cs₂CO₃)Avoids heavy metal catalysts, mild reaction conditions.
Alloc (allyloxycarbonyl) Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerWell-established, mild conditions.

Chemoselectivity and Functional Group Tolerance during Ns Removal

A significant advantage of the Ns protecting group is the high degree of chemoselectivity observed during its removal. The deprotection conditions, typically involving a soft nucleophile like thiophenol and a mild base, are highly specific to the Ns group and are compatible with a wide range of other functional groups commonly found in peptides.

Research has demonstrated that the removal of the Ns group proceeds efficiently in the presence of other protecting groups such as Boc, Cbz, and various esters, which are sensitive to acidic or strongly basic conditions. chem-station.com Furthermore, the mild deprotection protocol for the Ns group is well-tolerated by sensitive amino acid side chains that might be susceptible to side reactions under harsher conditions.

The functional group tolerance of Ns deprotection is a critical factor in its application for the synthesis of modified peptides. For instance, peptides containing post-translational modifications or incorporated non-natural amino acids can be synthesized with the Ns group in place, which can then be selectively removed to allow for further specific chemical transformations at the lysine side chain. This high level of chemoselectivity makes the Ns group a powerful tool for the construction of complex and functionally diverse peptide structures.

Impact of D-Configuration on Protecting Group Stability and Reactivity

The incorporation of D-amino acids into peptides can have a profound impact on their structure, stability, and biological activity. nih.govfrontiersin.org While the fundamental chemical reactivity of a protecting group is not inherently altered by the stereochemistry of the amino acid to which it is attached, the local steric and electronic environment created by the D-configuration can potentially influence the kinetics of both its stability and its removal.

In the case of Fmoc-D-Lys(Ns)-OH, the D-configuration at the α-carbon places the side chain in a different spatial orientation compared to its L-enantiomer. This can affect the accessibility of the Ns-protected ε-amino group to reagents. For instance, in a growing peptide chain, the D-lysine residue will induce a local change in the peptide backbone conformation, which could either shield or expose the Ns group. nih.gov

While specific kinetic studies directly comparing the stability and deprotection rates of the Ns group on this compound versus its L-counterpart are not extensively reported in the literature, general principles of stereochemistry suggest that there could be subtle differences. For example, if the D-configuration leads to a more sterically hindered environment around the Ns group within a particular peptide sequence, the rate of deprotection by a bulky thiol reagent might be slightly reduced. Conversely, a more exposed Ns group could lead to faster deprotection.

Derivatization and Functionalization Strategies Post Ns Deprotection

Site-Specific Bioconjugation Techniques

With the ε-amino group of the D-lysine residue selectively exposed, a range of bioconjugation techniques can be applied to introduce functional moieties. Lysine (B10760008) is a frequently targeted residue for bioconjugation due to the good nucleophilicity and high surface exposure of its side-chain amine. mdpi.com

One of the most direct and widely utilized methods for functionalizing the newly deprotected lysine side chain is through the formation of a stable amide bond. This reaction involves coupling the primary amine with a carboxylic acid-containing molecule. To facilitate this, the carboxylic acid is typically activated using standard peptide coupling reagents.

Commonly used coupling agents for this purpose are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable active ester intermediate that is less susceptible to hydrolysis. uci.edu This active ester then readily reacts with the ε-amino group of the D-lysine to form a stable amide linkage. creative-biolabs.com This strategy is fundamental for attaching a wide array of molecules, including biotin (B1667282), drugs, or other small organic molecules, to a peptide backbone at a specific site.

Table 1: Common Reagents for Amide Bond Formation

Reagent Class Example Function
Carbodiimides EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Activates carboxylic acids

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. nih.gov The deprotected ε-amino group of the D-lysine residue serves as an ideal anchor point for the introduction of azide or alkyne functionalities, which are the key reactive partners in the most common click chemistry reactions. researchgate.net

The primary amine of the D-lysine side chain can be readily converted into an azide group. This is often achieved by reacting the amine with an azide-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃), or through a two-step process involving the conversion of the amine to a leaving group followed by substitution with an azide salt. Another common method is the reaction of the amine with an activated ester of azidoacetic acid. bachem.com

Once the azide functionality is installed, the modified peptide is ready for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, linking the peptide to any molecule bearing a terminal alkyne. mdpi.com The CuAAC reaction is known for its high efficiency and orthogonality, meaning it does not interfere with most other functional groups found in biological molecules. nih.gov

Alternatively, an alkyne group can be introduced onto the lysine side chain. This is typically accomplished by reacting the ε-amino group with an activated ester of an alkyne-containing carboxylic acid, such as propargyl alcohol or a derivative. bachem.com

For applications in biological systems where the copper catalyst used in CuAAC can be cytotoxic, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a preferred alternative. nih.gov In this case, a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), is introduced onto the lysine side chain. sichem.deacs.org These strained alkynes react readily with azide-functionalized molecules without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne.

Table 2: Comparison of CuAAC and SPAAC

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I) None (metal-free)
Reactants Terminal Alkyne + Azide Strained Cyclooctyne + Azide
Reaction Rate Generally faster Can be slower, but highly dependent on the cyclooctyne used

| Biocompatibility | Potential cytotoxicity due to copper nih.gov | High, due to the absence of a metal catalyst nih.gov |

Click Chemistry Precursors Derived from Fmoc-D-Lys(Ns)-OH

Incorporation of Reporter Tags and Labels

The site-specific modification of peptides with reporter tags is crucial for studying their localization, interactions, and dynamics. The deprotected ε-amino group of D-lysine from this compound is an excellent site for the attachment of such tags.

A wide variety of fluorescent dyes are commercially available as amine-reactive derivatives, most commonly as N-hydroxysuccinimide (NHS) esters or isothiocyanates. jenabioscience.comnih.gov These reagents react efficiently with the primary amine of the lysine side chain to form stable covalent bonds (amides and thioureas, respectively). mdpi.com

The choice of fluorescent probe depends on the specific application, with considerations for excitation and emission wavelengths, quantum yield, and photostability. The ability to introduce a single fluorescent label at a defined position within a peptide sequence, as enabled by the orthogonal deprotection of this compound, is highly advantageous for precise biophysical studies.

Table 3: Common Amine-Reactive Fluorescent Dyes

Dye Reactive Group Common Applications
Fluorescein isothiocyanate (FITC) Isothiocyanate Fluorescence microscopy, flow cytometry
Rhodamine NHS ester Fluorescence microscopy, FRET studies
Cyanine dyes (e.g., Cy3, Cy5) NHS ester FRET, microarray analysis, in vivo imaging

: Affinity Tags (e.g., Biotinylation)

Following the completion of peptide synthesis, the ε-amino group of the D-lysine residue, protected by the 2-nitrobenzenesulfonyl (Ns) group, can be selectively unmasked. This deprotection is typically achieved on the solid support using a solution of a thiol, such as β-mercaptoethanol or thiophenol, in an organic solvent like dimethylformamide (DMF). The removal of the Ns group exposes a primary amine on the lysine side chain, which then becomes available for a variety of chemical modifications.

One of the most common and powerful applications of this strategy is the introduction of affinity tags, with biotinylation being a prime example. The newly freed primary amine of the D-lysine side chain is a potent nucleophile that can readily react with an activated form of biotin. The most common reagent for this purpose is an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS). The reaction proceeds via nucleophilic acyl substitution, where the lysine's amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a highly stable amide bond.

This on-resin biotinylation strategy ensures that the biotin tag is attached specifically to the intended lysine residue. The resulting biotinylated peptide can be cleaved from the resin and purified. This targeted modification is invaluable for a range of biochemical and cell biology applications, including affinity purification of binding partners, immobilization of peptides onto streptavidin-coated surfaces for binding assays, and detection in immunoassays.

Table 1: On-Resin Biotinylation Protocol Post-Ns Deprotection

StepProcedureReagentsPurpose
1. Ns-Deprotection The peptide-resin is treated with a solution of a thiol reagent.Thiophenol, β-mercaptoethanol in DMFTo selectively remove the Ns protecting group from the D-lysine side chain, exposing the primary amine.
2. Washing The resin is thoroughly washed with DMF and other solvents.DMF, DCMTo remove excess deprotection reagents and byproducts.
3. Biotinylation The resin is treated with a solution of an activated biotin derivative.Biotin-NHS, base (e.g., DIPEA) in DMFTo covalently attach the biotin molecule to the lysine side chain via a stable amide bond.
4. Washing The resin is washed again to remove unreacted biotinylation reagents.DMF, DCMTo ensure a pure final product after cleavage.
5. Cleavage & Deprotection The peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O)To release the final, globally deprotected, and site-specifically biotinylated peptide into solution.

Post-Translational Modification (PTM) Analogs

The ability to perform site-specific chemistry on lysine side chains using precursors like this compound is crucial for studying post-translational modifications (PTMs). PTMs are key regulators of protein function, and the synthesis of peptides and proteins containing specific PTMs or their analogs is essential for dissecting their biological roles. The orthogonal Ns group allows for the introduction of modifications that mimic natural PTMs at precise locations within a peptide sequence.

Lysine methylation is a fundamental PTM, particularly in histone proteins, where mono-, di-, and trimethylation of specific lysine residues play a central role in epigenetic regulation. nih.gov To investigate the functional consequences of these modifications, researchers require homogeneously modified proteins, which are often difficult to produce biologically. Chemical synthesis provides a powerful alternative. nih.gov

This compound can be utilized in strategies to generate methylated lysine analogs. After on-resin deprotection of the Ns group, the exposed primary amine can be subjected to reductive amination. By treating the peptide-resin with formaldehyde in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), a dimethylated lysine residue can be generated. The synthesis of monomethylated lysine can be achieved using a protected form of formaldehyde or by other specialized synthetic routes starting from the deprotected lysine.

These synthetic peptides containing precisely placed lysine methylation analogs are invaluable tools for:

Biochemical Assays: Studying how specific methylation states influence the binding of "reader" proteins that contain domains like chromodomains, Tudor domains, or PHD fingers. nih.gov

Structural Biology: Determining the three-dimensional structures of protein-peptide complexes to understand the molecular basis of PTM recognition.

Enzyme Specificity: Investigating the substrate specificity of lysine methyltransferases (KMTs) and lysine demethylases (KDMs).

In some approaches, researchers have developed methods to install methyl-lysine analogs (MLAs) by first mutating a target lysine to a cysteine and then alkylating the cysteine thiol group. ox.ac.ukucsf.edu While effective, the direct incorporation of a modifiable lysine using this compound allows for the synthesis of the native peptide backbone without requiring mutation.

The strategy of using an orthogonally protected lysine is not limited to methylation. The Ns group provides a gateway to a wide array of other PTM mimics. Once the Ns group is removed, the versatile primary amine on the D-lysine side chain can be functionalized in numerous ways to emulate other significant lysine modifications.

Acetylation: A simple yet vital PTM, acetylation can be mimicked by treating the deprotected lysine amine with acetic anhydride and a mild base. This neutralizes the positive charge of the lysine side chain, a key functional aspect of this modification. researchgate.net

Ubiquitination/SUMOylation Analogs: While the synthesis of a full isopeptide bond to ubiquitin or SUMO is complex, simplified mimics or ligation handles can be attached to the lysine side chain. For instance, a lysine residue can be modified with a handle like an azide or an alkyne group, which can then be used in bioorthogonal "click" chemistry reactions to attach larger molecules, including small proteins.

Branched Peptides: The deprotected side-chain amine can serve as an initiation point for the synthesis of a second peptide chain, creating well-defined branched peptides. This is achieved by coupling another Fmoc-protected amino acid to the lysine side chain and then continuing standard peptide synthesis from that point. kohan.com.twcem.com

The choice of an orthogonal protecting group is critical and depends on the specific synthetic strategy. nih.gov While other groups like Dde, ivDde, and Mmt are also used for lysine side-chain protection, the Ns group offers a distinct advantage in its cleavage conditions (mild reduction with thiols), adding a valuable tool to the repertoire of peptide chemists for creating complex, functionalized molecules. iris-biotech.de

Applications of Fmoc D Lys Ns Oh in Advanced Chemical Research Systems

Supramolecular Chemistry and Self-Assembly Studies

The self-assembly of small molecules into ordered, supramolecular structures is a cornerstone of bottom-up nanotechnology. Fmoc-protected amino acids are particularly well-known for their ability to self-assemble, driven primarily by π-π stacking interactions between the aromatic Fmoc groups, supplemented by hydrogen bonding and hydrophobic interactions. nih.gov The incorporation of Fmoc-D-Lys(Ns)-OH into peptide sequences offers specific advantages in this domain. Research has indicated that the modification of lysine (B10760008) residues with a nosyl group is compatible with the self-assembly of proteins into higher-order structures like virus-like particles (VLPs), suggesting its utility in forming well-defined nano-architectures. googleapis.com

Peptide-Based Hydrogel Formation and Properties

Peptide-based hydrogels are a class of soft materials composed of a self-assembled fibrillar network that entraps a large amount of water. These materials are of great interest for biomedical applications. The self-assembly of lysine-based dipeptides can be driven by a combination of intermolecular forces, including hydrogen bonding, hydrophobic effects, and π-π stacking from aromatic moieties. nih.gov While specific studies focusing exclusively on the hydrogelation of this compound are not extensively documented, the principles governing Fmoc-amino acid assembly suggest its potential as a hydrogelator. The Fmoc group acts as the primary gelation-driving motif, while the lysine backbone contributes to the peptide's structural and interactive properties.

Chirality plays a critical role in molecular self-assembly. The incorporation of a D-amino acid, such as in this compound, into a peptide sequence that is otherwise composed of L-amino acids can profoundly influence the resulting supramolecular structure. This introduction of heterochirality can alter the packing of peptide backbones, leading to different morphologies (e.g., fibers with opposite helical twist, or even disruption of fibrillization) compared to their homochiral L-counterparts. Furthermore, a significant advantage of using D-amino acids in biomaterials is the enhanced stability against enzymatic degradation, as natural proteases are stereospecific for L-amino acids. This resistance is a crucial property for designing long-lasting hydrogels for applications in tissue engineering and drug delivery.

Multi-component supramolecular systems can exhibit complex behaviors such as co-assembly, where different components integrate into a single hybrid structure, or self-sorting, where they assemble into separate, distinct structures. Mixing diastereomeric peptides (e.g., peptides containing L-lysine with those containing D-lysine) can lead to such phenomena. The stereochemistry of the peptide plays a pivotal role, and the system can be programmed to form specific nanostructures based on molecular recognition between the components. frontiersin.org The use of this compound in a mixture with its L-enantiomer or other Fmoc-amino acids could be exploited to control the formation of these complex assemblies, enabling the design of materials with precisely tuned properties.

Designed Peptide Nanoarchitectures and Nanomaterials

The ability to form ordered structures makes this compound a useful component for creating designed nanoarchitectures. Its compatibility with the formation of complex structures has been noted in the context of VLP self-assembly. googleapis.com In such systems, the peptide building blocks organize into highly ordered, spherical or fibrillar assemblies. iris-biotech.de The Ns-protected lysine side chain provides a stable, chemically inert handle during the assembly process. This handle can be deprotected post-assembly using specific thiol-based reagents to reveal a primary amine. nih.govmanchester.ac.uk This newly exposed functional group can then be used to attach other molecules, such as targeting ligands, imaging agents, or drugs, onto the surface of the pre-formed nanostructure.

Research FindingSystem/ContextSignificance for this compoundCitation
Nosylamide protection on lysine is stable to base and removable under DNA-compatible conditions.Peptide synthesis on DNAEstablishes the Ns group as an effective orthogonal protecting group for the lysine side chain. nih.gov
Modification of a lysine residue with a nosyl group is compatible with self-assembly.Virus-Like Particle (VLP) formationDemonstrates the potential of the compound in the programmed assembly of complex nanoarchitectures. googleapis.com
The nosyl group on lysine allows for specific monoalkylation of the ε-amine on-resin.Synthesis of Nε-Carboxymethyllysine peptidesHighlights its utility as a synthetic tool for creating specifically modified peptidomimetics. manchester.ac.uk

Diketopiperazine (DKP) Scaffold Synthesis and Functionalization

Diketopiperazines (DKPs) are cyclic dipeptides that are prevalent in nature and are widely used as rigid scaffolds in medicinal chemistry for the development of therapeutic agents. The synthesis of a functionalized DKP can be readily achieved using this compound. A typical synthetic route would involve coupling this compound with another protected amino acid ester. Subsequent removal of the N-terminal Fmoc group with a base like piperidine (B6355638) would generate a free amine, which then undergoes spontaneous intramolecular cyclization to form the DKP ring.

Throughout this process, the Ns group on the D-lysine side chain remains intact due to its base stability. nih.gov The resulting DKP scaffold possesses a free, orthogonally protected amine, which serves as a valuable functional handle for further chemical modification. This allows for the attachment of various chemical moieties to the DKP core, enabling the construction of diverse molecular libraries for drug discovery.

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and biological function of natural peptides but with improved properties, such as enhanced stability, bioavailability, and receptor affinity. This compound is a powerful tool in this field for several reasons. The D-configuration of the amino acid inherently provides resistance to proteolysis. More importantly, the nosyl-protected side chain offers a unique synthetic pathway for creating non-natural amino acid residues.

One key application is the site-specific alkylation of the lysine side chain. manchester.ac.uk The nosyl group is sufficiently electron-withdrawing to allow for the specific monoalkylation of the ε-amine while the peptide is still attached to a solid-phase resin. This strategy has been successfully employed to synthesize peptides containing Nε-Carboxymethyllysine (CML), a major advanced glycation end-product implicated in disease. manchester.ac.uk This method is a significant improvement over other synthetic routes, showcasing the utility of the nosyl protecting group in the facile synthesis of complex peptidomimetic probes. This approach can be extended to create a wide variety of other lysine-based peptidomimetics for applications such as the development of enzyme inhibitors. iris-biotech.de

Enhanced Stability and Conformational Constraint Studies

A primary challenge in the development of peptide-based tools is their susceptibility to degradation by proteases. researchgate.net The incorporation of D-amino acids is a widely adopted strategy to enhance peptide stability by rendering them resistant to proteolysis by endogenous L-specific enzymes. nih.govoup.comformulationbio.com The D-configuration of this compound makes it an excellent candidate for synthesizing peptides with significantly longer biological half-lives, a crucial attribute for probes and other research agents. oup.com

Beyond improving stability, the introduction of a D-amino acid into an L-peptide sequence induces significant changes in the peptide's secondary structure. D-amino acids can adopt backbone dihedral angles (φ and ψ) that are energetically unfavorable for their L-counterparts. oup.com This property is exploited to introduce specific turns or kinks in the peptide backbone, effectively constraining its conformation. For instance, a single D-amino acid can stabilize a β-hairpin structure, a motif important in protein folding and molecular recognition. nih.gov The ability to force a peptide into a specific three-dimensional shape is critical for studying structure-activity relationships, where a well-defined conformation can lead to higher affinity and specificity for a biological target.

D-Amino Acid Scans in Peptide Libraries for Conformational Research

D-Amino Acid scanning is a powerful technique used in peptide research to probe the structural and functional importance of each residue in a sequence. This method involves systematically replacing each L-amino acid in a parent peptide with its corresponding D-enantiomer and evaluating the impact on activity and conformation. The use of building blocks like this compound is integral to this process.

When an L-amino acid crucial for maintaining a specific secondary structure (e.g., an α-helix) is replaced by its D-enantiomer, it often disrupts the native conformation, leading to a loss of function. nih.gov Conversely, if the substitution has little effect or even enhances activity, it may indicate that the residue resides in a flexible region of the peptide or that the induced turn is beneficial for target binding. oup.com Computational modeling and molecular dynamics simulations are often used alongside experimental data from D-amino acid scans to build detailed Ramachandran maps for D-amino acids, creating conformational libraries that aid in the rational design of novel peptides. nih.govmdpi.com

Table 1: Hypothetical D-Amino Acid Scan Data for a Heptapeptide

PositionOriginal Peptide (All L-amino acids)Substituted PeptideRelative Binding Affinity (%)Interpretation
1GlyGly (no D-form)100N/A
2AlaD-Ala 5Critical for conformation
3PheD-Phe 95Tolerated substitution; likely solvent-exposed
4LysD-Lys 110Favorable turn induced; improved binding
5LeuD-Leu 10Important for hydrophobic core
6TrpD-Trp 85Minor conformational role
7ValD-Val 15Steric hindrance in D-form

This table is interactive and illustrates how results from a D-amino acid scan might be interpreted. Data is illustrative.

Development of Chemical Tools for Biological Research (Non-Clinical)

The unique properties of this compound make it a valuable reagent for crafting specialized chemical tools for non-clinical biological investigations.

Probes for Protein-Protein Interactions (Non-Clinical)

Peptide-based probes are designed to mimic one of the partners in a protein-protein interaction (PPI), thereby enabling the study of that interaction. explorationpub.com A major limitation of natural L-peptides as probes is their rapid degradation. By incorporating D-lysine using this compound, researchers can synthesize proteolytically resistant peptide probes. oup.com The nosyl group on the lysine side chain offers an additional advantage. While primarily a protecting group, its selective removal under mild, orthogonal conditions (e.g., using a thiol-based reagent) allows for site-specific modification of the lysine side chain after the main peptide chain has been assembled. iris-biotech.de This enables the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, turning the stabilized peptide into a powerful probe for applications like pull-down assays or fluorescence polarization studies to quantify PPIs. chempep.com

Enzyme Substrate Analogs for Mechanistic Studies (Non-Clinical)

Understanding the mechanism of an enzyme often requires studying its interaction with its substrate in a non-productive state. Proteases, for example, are enzymes that cleave peptide bonds. A peptide composed entirely of L-amino acids would be rapidly cleaved, making it difficult to study the enzyme-substrate complex. By incorporating D-lysine, a non-hydrolyzable peptide analog can be synthesized. nih.govformulationbio.com This analog can bind to the active site of a protease but will not be cleaved due to the incorrect stereochemistry at the D-lysine residue. Such substrate analogs are invaluable for co-crystallization studies to determine the three-dimensional structure of the enzyme-substrate complex or for kinetic experiments to measure binding affinity without the complication of substrate turnover. The acetylated version of lysine, for instance, can be used to study enzymes involved in post-translational modifications like deacetylases. iris-biotech.de

Advanced Synthetic Methodologies beyond Linear Peptides

The true synthetic power of this compound is realized in the construction of complex, non-linear peptide structures, which is enabled by the orthogonality of its protecting groups.

Branched and Cyclic Peptide Constructs

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different chemical conditions without affecting the others. sigmaaldrich.com In this compound, the Fmoc group is removed by a base (like piperidine), while the Ns group is stable to this condition but is readily cleaved by nucleophiles such as thiols (e.g., thiophenol) or certain amines. iris-biotech.de This orthogonality is the cornerstone for synthesizing branched and cyclic peptides. issuu.comsigmaaldrich-jp.com

For branched peptides , a linear peptide backbone can be synthesized on a solid support using standard Fmoc chemistry. After the chain is complete, the Fmoc group on the D-lysine residue (or other amino acids) is retained while the Ns group on its side chain is selectively removed. This exposes the ε-amino group, which can then serve as an anchor point for the synthesis of a second peptide chain, creating a branched construct. chempep.comsigmaaldrich.com

For cyclic peptides , the orthogonal nature of the Ns group is equally critical. issuu.com A linear peptide containing this compound and another residue with a side chain that can react with an amine (e.g., aspartic or glutamic acid) is synthesized. After synthesis, both the N-terminal Fmoc group and the side-chain protecting groups of the acidic residue are removed. The Ns group on the D-Lysine is then cleaved to reveal the side-chain amine, which can form a lactam bridge with the side-chain carboxyl group, resulting in a side-chain-to-side-chain cyclized peptide. explorationpub.com This cyclization dramatically constrains the peptide's conformation and enhances its stability and binding affinity. issuu.com

Table 2: Orthogonal Deprotection Scheme for this compound

Protecting GroupPositionCleavage ReagentStability
Fmoc α-amino20% Piperidine in DMFStable to acids and thiols
Ns (Nosyl) ε-amino (side chain)Thiophenol, β-mercaptoethanolStable to piperidine and TFA
tBu (tert-Butyl) Side chain (e.g., Asp, Glu)Trifluoroacetic Acid (TFA)Stable to piperidine and thiols

This interactive table summarizes the orthogonal protecting groups commonly used with this compound in advanced peptide synthesis.

Advanced Research Considerations and Future Directions

Computational Chemistry and Molecular Modeling of Fmoc-D-Lys(Ns)-OH Containing Systems

Computational methods are becoming indispensable for predicting the behavior of complex molecules like this compound, offering insights that can guide and accelerate experimental work.

Molecular modeling and quantum mechanics (QM) calculations are instrumental in predicting the reactivity and conformational preferences of peptides incorporating this compound. The nosyl (Ns) group, being strongly electron-withdrawing, significantly influences the electronic environment of the lysine (B10760008) side-chain amine. Computational studies can quantify this effect, predicting the pKa of the Ns-protected amine and its susceptibility to various reagents.

Molecular dynamics (MD) simulations allow researchers to explore the conformational landscape of peptides containing this modified amino acid. mdpi.comresearchgate.net By simulating the peptide's movement over time in different solvent environments, researchers can identify stable secondary structures, such as β-turns, which are often induced by the presence of D-amino acids. rsc.org For instance, MD simulations can predict how the bulky Fmoc and Ns groups, along with the D-chiral center, constrain the peptide backbone and influence its interaction with target receptors or other molecules. mdpi.com These predictive models help in the rational design of peptidomimetics with specific, pre-determined three-dimensional structures.

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and peptides into ordered nanostructures through a combination of π-π stacking and hydrophobic interactions. nih.govreading.ac.ukfrontiersin.org Computational simulations are a powerful tool for understanding and predicting these complex processes at a molecular level.

MD simulations can model the aggregation of this compound monomers, revealing the initial steps of fibril or hydrogel formation. researchgate.netresearchgate.net These simulations can elucidate the specific intermolecular interactions—such as the stacking of fluorenyl rings and hydrogen bonding networks—that stabilize the resulting supramolecular structures. frontiersin.org By altering parameters within the simulation, such as solvent composition or temperature, researchers can predict how experimental conditions will affect the morphology of the self-assembled material, be it nanofibers, nanospheres, or hydrogels. frontiersin.orgresearchgate.net This predictive capability is crucial for designing novel biomaterials with tailored physical and chemical properties. For example, simulations have been used to model the self-assembly of Fmoc-lysine derivatives into structures capable of acting as templates for nanomaterials or as scaffolds for cell culture. nih.govbeilstein-journals.org

Methodological Advancements in Ns Chemistry

The nosyl group is valued for its unique reactivity and its role in orthogonal protection schemes. rhhz.netebi.ac.uk Ongoing research aims to refine the chemical methods associated with its use, making it an even more versatile tool for chemists.

The standard method for Ns group removal involves thiolysis, typically using a thiol reagent in the presence of a base. rsc.orgresearchgate.net While effective, research is focused on developing milder, more efficient, and more selective deprotection conditions to improve compatibility with sensitive substrates. The primary mechanism involves nucleophilic aromatic substitution, where a soft nucleophile attacks the nitro-activated benzene (B151609) ring, leading to cleavage of the sulfonamide bond. researchgate.netresearchgate.net

Recent advancements include the use of polymer-supported reagents, such as a polystyrene-supported thiophenol (PS-thiophenol). thieme-connect.de These reagents simplify product purification, as the resin-bound byproducts can be removed by simple filtration. This approach is highly amenable to parallel synthesis and automation. thieme-connect.de Researchers are also exploring alternative nucleophiles and catalytic systems to accelerate the reaction and broaden its scope.

Below is a table summarizing various reported conditions for Ns group deprotection.

Reagent(s)BaseSolventConditionsComments
Thiophenol (PhSH) Potassium Carbonate (K₂CO₃)DMFRoom Temperature to 50 °CA common and effective method for Ns removal. rsc.orgresearchgate.net
Thiophenol (PhSH) Cesium Carbonate (Cs₂CO₃)DMF50 °CHigh yields reported for one-pot deprotection and reprotection sequences. researchgate.netresearchgate.net
Mercaptoacetic acid Sodium MethoxideNot SpecifiedNot SpecifiedUsed for N-methylation of peptides following Ns protection. researchgate.net
Polymer-supported Thiophenol Cesium Carbonate (Cs₂CO₃)THF or DMFRoom TemperatureSimplifies workup by allowing removal of reagent by filtration. thieme-connect.de
Thiophenol (PhSH) DBUCH₂Cl₂Not SpecifiedAlternative base for deprotection.

This table is generated based on data from multiple sources. rsc.orgresearchgate.netresearchgate.netresearchgate.netthieme-connect.de

While a valuable protecting group, the use of Ns-protected amino acids is not without potential challenges. Common side reactions in solid-phase peptide synthesis (SPPS), such as racemization or diketopiperazine formation, must be considered. iris-biotech.depeptide.com The strongly basic conditions often used for Fmoc deprotection can sometimes lead to undesired side reactions on sensitive residues. iris-biotech.de

Strategies to mitigate these issues often involve careful selection of coupling reagents and orthogonal protection schemes. wiley-vch.de

Guanidinylation: Using pre-activated amino acids can prevent side reactions like the guanidinylation of free amino groups, which can occur with certain uronium/aminium-based coupling reagents. iris-biotech.desigmaaldrich.com

Aspartimide Formation: For sequences containing aspartic acid, the use of bulkier side-chain protecting groups can minimize the formation of aspartimide, a common side reaction under basic Fmoc deprotection conditions. iris-biotech.de

Orthogonality: The Ns group is orthogonal to acid-labile groups like Boc and t-butyl esters, as well as the base-labile Fmoc group. wiley-vch.de This orthogonality is a key strategy, allowing for selective deprotection of the lysine side chain without affecting other protected functional groups in the peptide. whiterose.ac.uknih.gov For example, the Ns group can be removed while leaving Boc groups intact, enabling site-specific modification of the lysine residue. researchgate.net

Emerging Applications in Synthetic Polymer Science and Materials Engineering

The unique properties of this compound make it an attractive building block for the synthesis of advanced functional materials. Its applications are expanding beyond traditional peptide chemistry into the realms of polymer science and materials engineering. uhasselt.beicl-group.com

Lysine and its derivatives are valuable monomers for producing functional polymers such as polyamides (e.g., nylon-5,6) and various forms of poly(lysine). mdpi.com The presence of two distinct amine groups on lysine allows for the creation of complex polymer architectures. By using this compound, chemists can selectively polymerize through the carboxylic acid and α-amino group, leaving the Ns-protected ε-amino group available for later modification after Ns deprotection. This allows for the synthesis of well-defined graft copolymers or functionalized polymer backbones.

Furthermore, the self-assembly properties conferred by the Fmoc group are being harnessed in materials engineering. nih.govreading.ac.uk Fmoc-lysine derivatives can self-assemble into hydrogels, which are highly hydrated, porous networks with applications in 3D cell culture, drug delivery, and tissue engineering. frontiersin.orgbeilstein-journals.org The incorporation of the Ns group offers a chemical handle for post-assembly modification of these materials, allowing for the covalent attachment of bioactive molecules, cross-linking agents, or other functionalities directly onto the assembled nanostructure. Research in this area explores the creation of "smart" materials that can respond to specific chemical stimuli, such as the introduction of a thiol-containing molecule to trigger Ns-deprotection and subsequent structural or functional changes. The use of nosyl-ended polymers has also been proposed for initiating ring-opening polymerizations, suggesting a role for Ns-functionalized monomers in creating novel block copolymers. mdpi.com

Integration with High-Throughput Screening Methodologies for Research

The development of therapeutic peptides and biological probes often relies on the screening of vast molecular libraries to identify candidates with desired activities. High-throughput screening (HTS) methodologies, which allow for the rapid testing of thousands to millions of compounds, are essential to this process. The integration of building blocks like this compound into HTS library synthesis is pivotal for creating diverse and robust peptide collections.

The use of D-amino acids, such as D-lysine, is a well-established strategy to enhance the metabolic stability of peptides. pnas.orgmdpi.com Peptides constructed from D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acid substrates. pnas.orgnih.gov This increased stability is crucial for developing therapeutic candidates with improved in vivo half-lives and for ensuring the integrity of probes in biological assays. pnas.org

Automated solid-phase peptide synthesis (SPPS) enables the parallel synthesis of large numbers of peptides, forming the basis for peptide libraries. nih.govunc.edu Facilities specializing in HTS often have the capacity to synthesize hundreds or thousands of unique peptides for screening purposes. unc.edu In this context, this compound serves as a valuable monomer for introducing a D-lysine residue at a specific position. The Fmoc group is compatible with standard automated SPPS protocols, while the nosyl-protected side chain remains intact during the iterative Nα-Fmoc deprotection steps. nih.gov

The true utility of the Ns group in HTS comes to the fore in advanced screening platforms like DNA-encoded libraries (DEL). In DEL synthesis, each unique peptide is covalently linked to a unique DNA tag that encodes its sequence. The synthesis of peptide-DNA conjugates requires protecting groups that are stable during peptide elongation but can be removed under DNA-compatible conditions. nih.gov The nosyl group on the lysine side chain fulfills this requirement perfectly. It is stable to the basic conditions of Fmoc removal and the acidic conditions often used for cleavage but can be selectively removed using a thiol, such as β-mercaptoethanol (BME), in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govchem-station.com These conditions are orthogonal to most protecting groups and are compatible with the delicate nature of DNA. nih.gov This allows for the on-resin modification of the lysine side chain or its deprotection in the final compound without damaging the DNA tag, enabling the creation of complex and diverse libraries for affinity selection screening against protein targets.

Challenges and Opportunities in the Synthesis of Complex D-Lysine Derivatives

While the synthesis of simple linear peptides is now routine, the creation of complex peptides containing post-translational modifications, branches, or cyclic structures presents significant synthetic challenges. mblintl.comacs.org These challenges include peptide aggregation, particularly in hydrophobic sequences, and the need for multiple, mutually compatible (orthogonal) protecting groups to direct site-specific modifications. mblintl.comfrontiersin.org The use of building blocks like this compound provides powerful opportunities to overcome these hurdles and access novel peptide architectures.

Challenges:

Aggregation: Peptides with a high content of hydrophobic or β-branched amino acids tend to aggregate during SPPS, leading to incomplete reactions and low yields. frontiersin.org While D-amino acid incorporation can sometimes alter secondary structures, it does not inherently solve the aggregation problem. mblintl.com

Orthogonal Protection: Synthesizing a complex derivative, such as a branched peptide where a second peptide chain is grown from the lysine side chain, requires a side-chain protecting group that can be removed without cleaving the peptide from the resin or deprotecting other amino acids. sigmaaldrich.com Finding a set of truly orthogonal protecting groups is a primary challenge in complex peptide synthesis. nih.gov

Side Reactions: The modification of side chains on-resin can be inefficient or lead to unwanted byproducts if the deprotection or coupling conditions are not perfectly optimized. For instance, racemization of the α-carbon can be a concern under certain reaction conditions. acs.orgacs.org

Opportunities with this compound:

The nosyl group on the ε-amino function of D-lysine is a key enabler for the synthesis of complex derivatives. It is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage with many common resins, yet it is cleanly removed by mild nucleophiles like thiophenol with a base. chem-station.comtcichemicals.comrsc.org This orthogonality provides a synthetic window for selective on-resin modification.

This strategy allows for the creation of numerous complex D-lysine derivatives:

Branched Peptides: After the linear peptide backbone is assembled, the Ns group on a D-lysine residue can be selectively removed on-resin. The now-free ε-amino group can serve as an anchor point to initiate the synthesis of a second peptide chain, creating a branched peptide. rsc.org

Site-Specific Labeling: The deprotected lysine side chain can be reacted with a variety of molecules, such as fluorescent dyes, biotin (B1667282), or chelating agents for radiolabeling, before the peptide is cleaved from the resin. nih.gov

Synthesis of Post-Translational Modifications (PTMs): The Ns strategy facilitates the synthesis of peptides with specific PTMs on D-lysine. For example, after Ns removal, the lysine side chain can be selectively acetylated, methylated, or even modified via reductive amination to install moieties that mimic natural modifications like glycation. nih.govrsc.org

The combination of the D-stereocenter for enhanced stability and the versatile Ns group for orthogonal modification makes this compound a powerful tool. It allows chemists to overcome longstanding synthetic challenges and explore a wider chemical space, leading to the development of novel biomaterials, probes, and therapeutic peptides with precisely engineered structures and functions. pnas.orgrsc.org

Data Tables

Table 1: Comparison of Orthogonal Protecting Groups for the Lysine Side Chain in Fmoc-SPPS

Protecting Group Abbreviation Deprotection Conditions Orthogonality Notes
tert-Butoxycarbonyl Boc Strong acid (e.g., TFA) Not orthogonal to standard resin cleavage; removed simultaneously. peptide.com
Allyloxycarbonyl Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger. iris-biotech.de Fully orthogonal to Fmoc/tBu strategy. Widely used for cyclization and branching. rsc.org
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine (B178648) in DMF. sigmaaldrich.com Largely orthogonal, but hydrazine can partially cleave Fmoc groups. rsc.org
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde 2% Hydrazine in DMF (slower than Dde). sigmaaldrich.com Similar to Dde; offers slightly different cleavage kinetics. sigmaaldrich.com
(4-Methoxyphenyl)diphenylmethyl Mmt Very mild acid (e.g., 1% TFA in DCM). wuxiapptec.com Allows for selective deprotection on acid-sensitive resins.
2-Nitrobenzenesulfonyl Ns Thiol and weak base (e.g., thiophenol/DBU). chem-station.comtcichemicals.com Fully orthogonal to acid- and base-labile groups; ideal for complex modifications. nih.govrsc.org

Table 2: Examples of Complex D-Lysine Derivatives Synthesized via Orthogonal Strategies

Derivative Type Description Synthetic Strategy Enabled by Orthogonal Protection Potential Application
D-Lys(Biotin) D-Lysine side chain labeled with biotin. On-resin deprotection of the side chain followed by coupling with activated biotin. Affinity purification, binding assays. unc.edu
Branched (D-Lys)-Peptide A second peptide chain is attached to the D-Lysine side chain. Selective deprotection of the side chain, followed by a second SPPS sequence. rsc.org Vaccine development (e.g., MAPs), multivalent receptor binding. unc.edu
Cyclic Peptide D-Lysine side chain forms a lactam bridge with a side-chain carboxyl group (e.g., D-Asp). Orthogonal deprotection of both side chains on-resin, followed by intramolecular amide bond formation. Improved receptor affinity and stability. nih.gov
Glycated D-Lysine D-Lysine side chain modified to mimic a glycation product. On-resin reductive amination after selective side-chain deprotection. rsc.orgnih.gov Studying glycation in age-related diseases. nih.gov
Fluorescently Labeled Peptide D-Lysine side chain conjugated to a fluorescent tag (e.g., FAM, TAMRA). Selective side-chain deprotection and reaction with an activated fluorophore. unc.edu Cellular imaging, fluorescence polarization assays.

Q & A

Q. What are the critical handling and storage protocols for Fmoc-D-Lys(Ns)-OH to ensure stability during peptide synthesis?

this compound should be stored at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months) to prevent degradation of the Fmoc and nitroveratryl sulfonamide (Ns) groups . Handling requires personal protective equipment (PPE), including chemical-resistant gloves and eye protection, to avoid exposure to dust. Solutions in DMSO should be prepared fresh and sonicated to ensure complete dissolution .

Q. How can researchers optimize solubility for this compound in solid-phase peptide synthesis (SPPS)?

The compound is typically dissolved in DMSO at concentrations up to 100 mg/mL, with sonication for 10–15 minutes to disrupt aggregates. For aqueous-compatible reactions, co-solvents like DMF or NMP can be used, but prolonged exposure to polar solvents should be avoided to minimize premature deprotection .

Q. What analytical methods are recommended for confirming the purity and identity of this compound?

Reverse-phase HPLC with UV detection (260 nm for Fmoc absorption) and mass spectrometry (ESI-MS or MALDI-TOF) are standard for purity assessment. Nuclear magnetic resonance (NMR), particularly 1^1H and 13^13C, verifies structural integrity, focusing on the Ns-protected ε-amino group and Fmoc α-amine .

Q. What are the primary risks associated with this compound, and how are they mitigated during experiments?

While not classified as acutely toxic, inhalation of dust or prolonged skin contact can cause irritation. Use fume hoods for weighing, and ensure immediate decontamination of spills with ethanol followed by water. Waste should be disposed of via chemical incineration to avoid environmental release .

Advanced Research Questions

Q. How can orthogonal protection strategies be applied to this compound in complex peptide architectures?

The Ns group is stable under acidic (TFA) and basic (piperidine) conditions, making it suitable for orthogonal deprotection alongside acid-labile groups like Boc or Mtt. For example, the Ns group can be selectively removed using thiolysis (e.g., mercaptoethanol in DMF) while retaining Fmoc protection, enabling sequential functionalization of lysine side chains .

Q. What experimental approaches resolve contradictions in coupling efficiency data for this compound in automated SPPS?

Low coupling efficiency often stems from steric hindrance from the bulky Ns group. Strategies include:

  • Using double coupling protocols with HATU/Oxyma Pure in DMF.
  • Increasing reaction time to 1–2 hours at 25°C.
  • Validating resin swelling with dichloromethane (DCM) before activation .

Q. How does the Ns group influence the biophysical properties of peptides, and how can this be quantified?

The nitroveratryl sulfonamide group introduces hydrophobicity (logP increase ~1.5) and may alter secondary structures. Circular dichroism (CD) spectroscopy and molecular dynamics simulations can assess conformational changes. Solubility challenges in aqueous buffers are addressed by PEGylation or acetylation post-deprotection .

Q. What methodologies enable site-specific functionalization of this compound in click chemistry applications?

After Ns deprotection, the ε-amine can be modified with azide/alkyne handles for CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). For example, reaction with pentynoic acid creates Fmoc-D-Lys(pentynoyl)-OH, enabling conjugation to azide-modified fluorophores or drug payloads .

Q. How can researchers troubleshoot side reactions during Ns group cleavage in sensitive peptide sequences?

Thiolytic cleavage (e.g., 0.5 M β-mercaptoethanol in DMF, pH 8.5) minimizes side reactions compared to harsh acids. For acid-sensitive sequences, photolabile analogs (e.g., Nv group) or enzymatic cleavage (e.g., sulfatases) are alternatives. Monitor reaction progress via LC-MS to detect overcleavage or disulfide formation .

Q. What strategies improve the stability of this compound in long-term peptide storage?

Lyophilized peptides containing Ns-protected lysine should be stored under argon at -80°C with desiccants. In solution, avoid repeated freeze-thaw cycles and use buffers below pH 7 to prevent sulfonamide hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways .

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